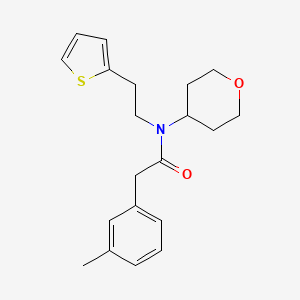

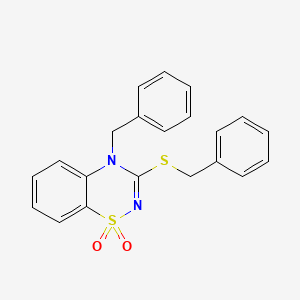

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

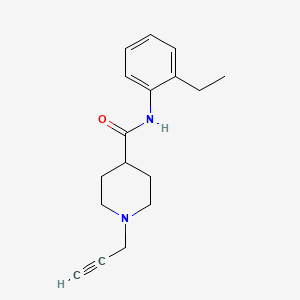

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide (BBT) is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest in the scientific community.

Aplicaciones Científicas De Investigación

1. Biological Activities and Synthetic Strategies

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide, as part of the 1,4-benzothiazine class, showcases a spectrum of biological activities attributable to its structural composition. Researchers have developed various synthetic strategies to craft analogs demonstrating significant biological activities through diverse mechanisms. Systematic analysis of the structure-activity relationship (SAR) among these compounds reveals their potential to regulate various cancer types. The comprehensive review by Rai et al. (2017) highlights the pharmacophore's versatility in eliciting interesting biological activities, underpinning its utility in designing cancer-regulating agents (Rai et al., 2017).

2. Carbonic Anhydrase Inhibition

The benzothiadiazines class, which includes 4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide, has been investigated for its inhibitory activity against carbonic anhydrase (CA) isoforms. This action is pivotal for applications in treating conditions like obesity, cancer, epilepsy, and hypertension. Carta and Supuran (2013) elaborated on how these compounds, particularly through their sulfonamide moiety, exhibit selective inhibition towards certain CA isoforms, contributing to their therapeutic efficacy in cardiovascular diseases and obesity management (Carta & Supuran, 2013).

3. Synthetic Methodologies for Benzothiazines

Mir et al. (2020) provided an overview of the synthetic methodologies for creating benzothiazine derivatives, including 4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide. The review encapsulates various approaches for synthesizing benzothiazine heterocyclic derivatives, showcasing their industrial and therapeutic potential. These compounds have shown promise in treating diseases like cancer, hypertension, and microbial infections, highlighting the importance of developing efficient synthetic strategies (Mir et al., 2020).

4. Antifungal and Immunomodulating Activities

The antifungal and immunomodulating properties of benzothiazine derivatives, including 4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide, have been a subject of interest. Schiaffella and Vecchiarelli (2001) reviewed the in vitro and in vivo antifungal activity of these compounds, emphasizing their potential to act through immunomodulatory mechanisms. This dual action, combining direct antifungal effects with the enhancement of the immune response, underscores the compound's significance in developing more effective antifungal therapies (Schiaffella & Vecchiarelli, 2001).

Propiedades

IUPAC Name |

4-benzyl-3-benzylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c24-27(25)20-14-8-7-13-19(20)23(15-17-9-3-1-4-10-17)21(22-27)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPKGXMFOHNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)

![Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine](/img/structure/B2827780.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2827781.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)

![N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2827783.png)

![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)

![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)

![N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827789.png)